molecular formula C25H30ClN7OS B10905108 2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

Cat. No.: B10905108
M. Wt: 512.1 g/mol
InChI Key: UHRZLWOYICPUEF-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a sulfanyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the formation of the triazole ring. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides and a base.

    Attachment of the Chlorinated Aniline: This step involves nucleophilic substitution reactions where the aniline derivative is introduced.

    Formation of the Sulfanyl Group: This can be achieved through thiolation reactions using thiol reagents.

    Final Coupling with Acetohydrazide: The final step involves coupling the intermediate with acetohydrazide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the nitro groups, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its triazole and sulfanyl groups.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its complex structure.

    Drug Development:

Medicine

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for drug development.

    Cancer Research: Its ability to interact with biological molecules makes it a potential candidate for cancer research.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.

    Material Modification: It can be used to modify the properties of materials, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

    Enzyme Inhibition: It can bind to the active site of enzymes, preventing their normal function.

    Receptor Binding: It can interact with cellular receptors, altering signal transduction pathways.

    DNA Interaction: It may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-ALLYL-5-[(3-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE
  • **2-({4-ALLYL-5-[(3-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Uniqueness

    Functional Groups: The presence of the diethylamino and acetohydrazide groups makes it unique compared to similar compounds.

    Biological Activity: Its specific structure may confer unique biological activities not seen in closely related compounds.

This detailed article provides a comprehensive overview of 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}ACETOHYDRAZIDE, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H30ClN7OS

Molecular Weight

512.1 g/mol

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C25H30ClN7OS/c1-4-15-33-23(17-27-21-11-9-20(26)10-12-21)29-31-25(33)35-18-24(34)30-28-16-19-7-13-22(14-8-19)32(5-2)6-3/h4,7-14,16,27H,1,5-6,15,17-18H2,2-3H3,(H,30,34)/b28-16+

InChI Key

UHRZLWOYICPUEF-LQKURTRISA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.